L-Alanyl-L-Cystine

Catalog No.
S1802384
CAS No.
115888-13-6
M.F
C9H17N3O5S2
M. Wt
311.37838
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-Cystine

Standard cystine feeds require alkaline dual-feed systems due to low solubility, risking contamination and pH shock. L-Alanyl-L-Cystine overcomes this with >30 mM solubility at neutral pH, enabling single-feed, high-concentration media for CHO cells and stem cell cultures.

  • Eliminates ROS generation from free cysteine oxidation
  • Prevents cystine precipitation; stable, ready-to-use single solution
  • Rapid extracellular hydrolysis (t1/2

CAS Number

115888-13-6

Product Name

L-Alanyl-L-Cystine

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid

Molecular Formula

C9H17N3O5S2

Molecular Weight

311.37838

InChI

InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1

SMILES

CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N

Synonyms

L-Alanyl-L-Cystine

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

L-Alanyl-L-Cystine (N,N'-di-L-alanyl-L-cystine), CAS 115888-13-6, is a chemically defined, non-animal-derived synthetic dipeptide utilized primarily as a highly soluble amino acid precursor in biopharmaceutical cell culture media and parenteral nutrition . In industrial bioprocessing, supplying sufficient cysteine equivalents is critical for intracellular redox homeostasis, glutathione biosynthesis, and monoclonal antibody production [1]. However, the physical limitations of free amino acids restrict process intensification. L-Alanyl-L-Cystine functions as a stable delivery vehicle that overcomes the severe solubility constraints of oxidized cystine and the oxidative reactivity of free cysteine, enabling the formulation of highly concentrated, neutral-pH media without precipitation or degradation.

Research Fit

Neutral-pH cell culture media — eliminates pH excursions during feed and perfusion media preparation
Chemically defined biomanufacturing — non-animal-derived dipeptide cystine source for CHO and GS-platform workflows
Parenteral nutrition research — heat-sterilizable cystine carrier with reported rapid in vivo hydrolysis

Substituting L-Alanyl-L-Cystine with generic free L-cysteine or L-cystine introduces severe processability and quality control failures in bioreactor workflows. Free L-cysteine is highly reactive and rapidly oxidizes in culture media, generating reactive oxygen species (ROS) that damage cellular biomolecules and degrade media components . Conversely, its oxidized form, free L-cystine, is notoriously insoluble at physiological pH, precipitating out of solution and failing to meet the metabolic demands of high-density cell cultures [1]. To force free L-cystine into solution, biomanufacturers must utilize complex dual-feed systems requiring extreme alkaline pH adjustments, which increases contamination risks, complicates fluid handling, and introduces localized pH spikes that can shock mammalian cell lines .

Substitution Risk

L-Alanyl-L-Cystine
Free L-Cystine
Insoluble at neutral pH; dissolution requires strong acid or base, which may introduce cell stress and limit concentrated feed formulation
L-Alanyl-L-Cystine
Bis-glycyl-L-cystine
Reported >2-fold slower plasma hydrolysis; lower aqueous solubility at neutral pH may constrain media formulation strategies
L-Alanyl-L-Cystine
Other cystine peptides
Carrier-dependent hydrolysis rates and solubility profiles may shift cystine bioavailability; direct interchange requires method-specific validation

Neutral pH Solubility Enhancement vs. Free L-Cystine

Free L-cystine is severely limited by its poor solubility profile in neutral aqueous environments, achieving a maximum concentration of approximately 1 mM at pH 7 . In direct contrast, N,N'-di-L-alanyl-L-cystine demonstrates a solubility exceeding 30 mM at physiological pH, representing a 20- to 30-fold quantitative increase in solubility. This allows for the direct dissolution of cysteine equivalents into concentrated basal and feed media without requiring alkaline titration.

Evidence DimensionAqueous solubility at pH 7
Target Compound Data> 30 mM (N,N'-di-L-alanyl-L-cystine)
Comparator Or Baseline~1 mM (Free L-cystine)
Quantified Difference20x to 30x higher solubility at neutral pH
ConditionsAqueous solution, pH 7.0, standard temperature

Eliminates the need for extreme pH adjustments during media preparation, enabling the procurement of a single, highly concentrated precursor for neutral-pH workflows.

Neutral-pH Solubility
Cross-study comparable
>20-fold higher vs. free L-cystine
~1 mg/mL reported for bis-glycyl-L-cystine in PBS pH 7.2
Supports concentrated neutral-pH feed formulation
Proprietary commercial specification; exact value to verify

Prevention of ROS Generation and Oxidative Stress

The use of free L-cysteine in cell culture media leads to spontaneous oxidation, which generates reactive oxygen species (ROS) as a byproduct, negatively impacting cell viability and product titer[1]. Because L-Alanyl-L-Cystine is already provided in a stable, oxidized disulfide state, it bypasses the ROS-generating oxidation step entirely while remaining fully soluble [1]. This structural stability protects sensitive media components and cellular biomolecules from oxidative degradation.

Evidence DimensionSpontaneous ROS generation in media
Target Compound DataStable oxidized state; prevents ROS formation
Comparator Or BaselineFree L-cysteine (rapid oxidation yielding ROS)
Quantified DifferenceElimination of spontaneous oxidative degradation pathway
ConditionsAerated mammalian cell culture media

Protects high-value biologics and sensitive cell lines from oxidative damage, directly improving batch-to-batch reproducibility and final product quality.

Plasma Elimination t₁/₂
Head-to-head
<2 min vs. 4 min (glycyl analog)
Reported >2-fold faster hydrolysis in rat IV bolus model
Reports faster cystine liberation; may inform carrier selection when delivery speed matters
Model-specific; human hydrolysis rates may differ

Bioprocess Simplification: Dual-Feed to Single-Feed Conversion

Traditional bioprocessing utilizing free L-cystine requires a dual-feed system, where the cystine must be delivered via a separate, highly alkaline feed stream to prevent precipitation. By substituting with L-Alanyl-L-Cystine, manufacturers can consolidate their nutrient delivery into a single-feed system at neutral pH . This consolidation reduces the number of required feed lines, minimizes the risk of localized pH shocks in the bioreactor, and simplifies overall process control.

Evidence DimensionFeed system complexity
Target Compound DataSingle-feed system at neutral pH
Comparator Or BaselineDual-feed system with separate alkaline feed (Free L-cystine)
Quantified DifferenceReduction of one feed line and elimination of alkaline delivery requirement
ConditionsHigh-density bioreactor feeding strategy

Reduces equipment overhead, lowers contamination risk by minimizing feed lines, and simplifies automated process control in commercial manufacturing.

CHO Cell Growth
Cross-study comparable
+27% CHO-K1, +15% CHO-GS growth
8 mM ACCA supplementation vs. basal cysteine/cystine medium; −20% glycolytic flux reported
Supports cell culture performance endpoint review
No comparator dipeptide evaluated in same study

In Vivo and Extracellular Bioavailability

For a dipeptide to be an effective procurement substitute for free amino acids, it must be rapidly cleaved by cellular peptidases. In vivo pharmacokinetic models demonstrate that L-Alanyl-L-Cystine is rapidly hydrolyzed in the extracellular compartment, with an estimated elimination half-life (t1/2) of less than 2 minutes following intravenous bolus injection [1]. This rapid cleavage promptly yields the constituent free amino acids, alanine and cystine, ensuring that the peptide does not create a metabolic bottleneck.

Evidence DimensionExtracellular hydrolysis rate (elimination half-life)
Target Compound Data< 2 minutes (L-Alanyl-L-Cystine)
Comparator Or BaselineBaseline metabolic requirement for immediate amino acid availability
Quantified DifferenceNear-instantaneous extracellular cleavage
ConditionsIn vivo rat model, intravenous bolus, plasma sampling via RP-HPLC

Guarantees that the compound acts as an immediately bioavailable source of cysteine equivalents for cellular metabolism and protein synthesis.

Heat Sterilization Stability
Supporting evidence
Retains chemical and optical purity post-sterilization
Qualitative parity with glycyl analog on stability
May support terminal sterilization workflows for parenteral research formulations
Combined stability plus faster hydrolysis differentiates from glycyl analog
Two-Step Hydrolysis
Head-to-head
Mono-alanyl intermediate detected within 5 min
Extracellular peptidase-mediated; RP-HPLC with dansyl chloride derivatization
Supports carrier-prodrug pathway interpretation; bypasses transporter rate limitations
Rat model data; mechanism class may require species-specific review

High-Density CHO Cell Culture for Monoclonal Antibodies

L-Alanyl-L-Cystine is the exact compound to procure when formulating highly concentrated, neutral-pH single feeds for CHO cells, as its >30 mM solubility prevents the precipitation issues associated with free L-cystine .

Mesenchymal Stem Cell (MSC) Expansion Media

In stem cell workflows where oxidative stress can trigger unwanted differentiation or apoptosis, this stable oxidized peptide prevents the ROS generation typically caused by free L-cysteine oxidation .

Perfusion Bioreactor Systems

For continuous perfusion processes requiring high nutrient concentrations without altering the bioreactor's physiological pH, the single-feed compatibility of L-Alanyl-L-Cystine simplifies fluid handling and reduces equipment complexity .

Parenteral Nutrition Formulations

Due to its rapid extracellular hydrolysis (t1/2 < 2 minutes) and high aqueous solubility, this dipeptide serves as a highly efficient, non-crystallizing source of cystine for intravenous nutritional therapies[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CHO cell biomanufacturing studies
Neutral-pH solubility and cell growth response
Growth endpoints, glycolytic flux, and IgG titer in batch/fed-batch
Parenteral nutrition research formulations
Heat-sterilization stability and hydrolysis rate
Post-sterilization purity; cystine liberation rate in model systems
Chemically defined, serum-free media
Non-animal-derived dipeptide cystine source
Chemical definition documentation; absence of animal-derived components
Cystine-transport pathway studies
Peptide-transporter substrate potential
PEPT1-mediated absorption vs. SLC3A1/SLC7A9 cystine transporter comparison

XLogP3

-6.8

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